1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Thieno[2,3-d]pyrimidine derivatives are a prominent class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. The target compound, 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, features a thieno[2,3-d]pyrimidine core substituted with:
- 5,6-Dimethyl groups, which may stabilize the ring structure and modulate electronic effects.
- 2-Phenylethyl at position 3, contributing to steric bulk and hydrophobic interactions.
This compound’s synthesis likely follows established protocols for thieno[2,3-d]pyrimidines, involving cyclocondensation of substituted oxazines or oxazolones with amines or aldehydes . Modifications at positions 1, 3, and 6 are critical for tuning bioactivity, as evidenced by studies on analogs .
Properties
CAS No. |
689757-24-2 |
|---|---|
Molecular Formula |
C23H21FN2O2S |
Molecular Weight |
408.49 |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
QDCPVOPAZAGDRH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-fluorobenzyl, 5,6-dimethyl, and 2-phenylethyl groups through various chemical reactions. Common reagents used in these reactions include fluorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include halogenating agents, nucleophiles, and catalysts, with reaction conditions often involving controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
LHRH Antagonism
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit potent antagonistic activity against the LHRH receptor. For instance:
- Case Study : A derivative known as TAK-013 showed an IC50 value of 0.06 nM against the human LHRH receptor. This indicates a high binding affinity and effectiveness in suppressing LH levels in vivo at doses as low as 30 mg/kg in animal models .
Cancer Treatment
The ability to modulate hormonal pathways has implications for cancer therapies, particularly hormone-sensitive cancers such as prostate and breast cancer. By inhibiting LHRH signaling:
- Potential Application : The compound may serve as a therapeutic agent in managing hormone-dependent tumors by reducing testosterone or estrogen levels.
Drug Development
The thieno[2,3-d]pyrimidine scaffold has been explored for developing new drugs targeting various diseases:
- Research Findings : A series of compounds based on this scaffold have been synthesized and evaluated for their pharmacological properties, leading to the discovery of several promising candidates for further development .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 1 Modifications: The 2-fluorobenzyl group in the target compound contrasts with alkyl or oxadiazole substituents in analogs. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to non-halogenated groups . In , a 4-fluorobenzyl group is paired with an oxadiazole, suggesting synergistic effects for target binding.
Position 6 Functionalization :
- Analogs with 1,3,4-oxadiazole () or thiazole () at position 6 show enhanced antimicrobial activity. The absence of a heterocycle in the target compound suggests a divergent mechanism of action, possibly kinase inhibition .
Physicochemical and Electronic Properties
- Lipophilicity : The 2-fluorobenzyl and 2-phenylethyl groups increase logP compared to simpler analogs (e.g., 3-phenyl derivatives), likely improving membrane permeability .
- Electronic Effects : DFT studies on pyrido[2,3-d]pyrimidines () reveal that substituents like hydroxybenzoyl lower HOMO-LUMO gaps (ΔE = 3.91–4.10 eV), enhancing reactivity. The target compound’s 5,6-dimethyl groups may similarly modulate electronic properties.
Biological Activity
1-(2-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[2,3-d]pyrimidine
- Substituents :
- 2-Fluorobenzyl group
- 5,6-Dimethyl groups
- 2-Phenylethyl group
Pharmacological Effects
Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit a variety of biological activities including:
Anti-inflammatory Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can possess significant anti-inflammatory properties. For instance:
- In vitro Studies : Compounds similar to the target compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. One study reported IC50 values for certain derivatives around , comparable to the standard drug celecoxib .
Anticancer Activity
Thieno[2,3-d]pyrimidines have also been investigated for their anticancer properties:
- Aldehyde Dehydrogenase Inhibition : Compounds targeting ALDH isoforms have shown promise in overcoming chemotherapy resistance in ovarian cancer models. The activity against ALDH1A isoforms suggests potential therapeutic applications in cancer treatment .
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances anti-inflammatory activity.
- Hydrophobicity and Lipophilicity : Modifications affecting lipophilicity can significantly alter the potency against targeted enzymes like ALDH1A.
Case Studies
Recent case studies highlight the biological efficacy of related compounds:
- In Vivo Models : A study utilizing carrageenan-induced paw edema in rats demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin with ED50 values ranging from to .
- Cell Line Studies : Western blotting and RT-PCR analyses indicated that specific derivatives significantly reduced mRNA and protein levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step pathways starting with the thieno[2,3-d]pyrimidine core. Key steps include cyclization of precursors (e.g., β-CF3 aryl ketones) and subsequent alkylation with halogenated benzyl or phenylethyl groups under controlled conditions. For example, fluorobenzyl groups are introduced via nucleophilic substitution using fluorobenzyl chloride, while phenylethyl moieties are added via alkylation in DMF with potassium carbonate as a base . Optimization of reaction time, temperature, and solvent polarity (e.g., acetic acid or dry methanol) is critical for yield improvement.
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are standard for structural confirmation. For instance, ¹⁹F NMR is particularly useful for verifying fluorinated substituents . IR spectroscopy aids in identifying carbonyl and thioether functional groups, while X-ray crystallography (when applicable) provides definitive stereochemical data .
Q. What in vitro models are suitable for preliminary biological activity screening?
Enzyme inhibition assays (e.g., dihydrofolate reductase or kinase targets) and receptor-binding studies are commonly employed. Competitive binding assays using radiolabeled ligands or fluorescence polarization can quantify affinity. For example, fluorinated analogs have shown enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity .
Q. How do solubility and formulation challenges impact biological testing?
The compound’s lipophilic nature (due to fluorobenzyl and phenylethyl groups) often necessitates solubilization strategies such as co-solvents (e.g., DMSO) or cyclodextrin encapsulation. Stability in aqueous buffers should be validated via HPLC to rule out hydrolysis or aggregation .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing halogenated substituents?
Catalytic systems (e.g., palladium for cross-couplings) and continuous flow reactors improve efficiency for halogenated intermediates. For example, Dess-Martin periodinane (DMP) oxidation achieves >90% yield in fluorinated pyrimidine synthesis, while avoiding side reactions common with harsher reagents . Temperature control (<0°C for exothermic steps) and inert atmospheres (argon) are critical for sensitive intermediates .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with biological targets. For instance, fluorobenzyl groups enhance π-π stacking with aromatic residues in enzyme active sites, while methyl groups at positions 5 and 6 reduce steric hindrance . QSAR models incorporating Hammett constants for substituent electronic effects can guide rational design .
Q. How can discrepancies in enzyme inhibition data across studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, cofactor concentrations) or compound purity. Reproducibility requires rigorous quality control (e.g., ≥95% purity via HPLC) and standardized protocols (e.g., IC50 determination under uniform ATP concentrations). Cross-validation with structural analogs (e.g., chloro- vs. fluorobenzyl derivatives) clarifies substituent-specific effects .
Q. What strategies address metabolic instability observed in pharmacokinetic studies?
Deuterium labeling at metabolically labile sites (e.g., methyl groups) or prodrug approaches (e.g., esterification of carbonyl groups) can enhance half-life. In vivo studies in rodent models should monitor major metabolites via LC-MS/MS, comparing plasma exposure to in vitro clearance rates .
Q. How does the fluorobenzyl group influence bioactivity compared to non-halogenated analogs?
Fluorine’s electronegativity increases binding affinity through polar interactions and reduces metabolic oxidation. Comparative studies show fluorobenzyl derivatives exhibit 3–5-fold higher potency against kinase targets than chlorinated or methylated analogs. However, excessive fluorination may reduce solubility, requiring balanced design .
Q. What synthetic routes enable isotopic labeling for mechanistic studies?
Isotopic labeling (e.g., ¹⁴C or ³H) is achieved via late-stage alkylation with labeled benzyl halides or using isotopically enriched starting materials (e.g., ²H-DMF). Radiolabeled analogs are critical for autoradiography-based target identification and ADME profiling .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?
Impurities (e.g., unreacted intermediates) can skew bioactivity. Orthogonal analytical methods (e.g., LC-MS coupled with bioassay-guided fractionation) isolate active components. For example, a 2024 study resolved cytotoxicity discrepancies by identifying a thiazole byproduct (from thioacetamide reactions) as the true toxic agent .
Methodological Tables
| Key Analytical Parameters | Techniques | References |
|---|---|---|
| Fluorine positional verification | ¹⁹F NMR, X-ray crystallography | |
| Purity assessment (>95%) | HPLC, HRMS | |
| Metabolic stability screening | LC-MS/MS (rodent plasma) |
| Synthetic Optimization | Conditions | References |
|---|---|---|
| Fluorobenzyl substitution | DMP oxidation, Ar atmosphere | |
| Phenylethyl alkylation | K₂CO₃ in DMF, 60°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
